molecular formula C16H13BrClNO3 B2492109 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate CAS No. 1241980-66-4

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate

Cat. No. B2492109
CAS RN: 1241980-66-4
M. Wt: 382.64
InChI Key: CNVPPLXZTWLVCE-UHFFFAOYSA-N
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Description

"2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate" is a compound that likely shares similar chemical and physical properties with related bromo- and chloro-benzyl compounds. Its significance lies in the potential applications in material science, organic synthesis, and possibly pharmaceuticals due to the functional groups it contains.

Synthesis Analysis

The synthesis of similar compounds involves reacting halogenated benzyl bromides with carboxylic acids or their derivatives in the presence of base catalysts in a solvent like DMF at room temperature. The reaction might involve a condensation step leading to the formation of the ester linkage and the introduction of the amino group through an amine source (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure is likely characterized by X-ray diffraction and spectroscopic methods such as FT-IR, indicating specific bond formations and functional group attachments. The presence of bromo- and chloro- substituents impacts the electronic distribution and molecular geometry, influencing the compound's reactivity and interactions (Kumar et al., 2014).

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and toxicity. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)9-19-15(20)10-22-16(21)13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVPPLXZTWLVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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